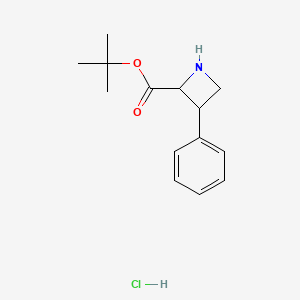

1-Azido-2-(methoxymethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-アジド-2-(メトキシメチル)ベンゼンは、分子式C8H9N3Oの有機化合物です。ベンゼン環にアジド基(-N3)が結合し、メトキシメチル基(-CH2OCH3)が結合していることが特徴です。

準備方法

合成経路と反応条件: 1-アジド-2-(メトキシメチル)ベンゼンは、いくつかの方法で合成することができます。一般的な方法の1つは、ジメチルスルホキシド(DMSO)またはアセトニトリル(CH3CN)などの極性非プロトン性溶媒中で、2-(メトキシメチル)ベンジルクロリドとアジ化ナトリウム(NaN3)を反応させる求核置換反応です。 この反応は通常、室温またはわずかに昇温条件下で行われ、目的のアジド化合物が得られます .

工業的製造方法: 1-アジド-2-(メトキシメチル)ベンゼンの特定の工業的製造方法は十分に文書化されていませんが、アジド合成の一般的な原則は適用できます。工業的製造は、高収率と高純度を確保するために最適化された反応条件を用いて、大規模な求核置換反応を行うことで行われる可能性があります。

化学反応の分析

反応の種類: 1-アジド-2-(メトキシメチル)ベンゼンは、次のようなさまざまな化学反応を起こします。

置換反応: アジド基は求核置換反応に関与し、他の求核剤に置き換わる可能性があります。

還元反応: アジド基は、水素化リチウムアルミニウム(LiAlH4)または触媒的接触水素化(Pd/C, H2)などの還元剤を用いてアミン基に還元することができます.

環状付加反応:

一般的な試薬と条件:

求核置換: アジ化ナトリウム(NaN3)、極性非プロトン性溶媒(DMSO、CH3CN)。

還元: 水素化リチウムアルミニウム(LiAlH4)、触媒的接触水素化(Pd/C, H2)。

環状付加: アルキン、ヒュースゲン環状付加のための銅(I)触媒。

生成される主要な生成物:

置換: さまざまな置換ベンゼン誘導体。

還元: 2-(メトキシメチル)アニリン。

環状付加: 1,2,3-トリアゾール。

科学的研究の応用

1-アジド-2-(メトキシメチル)ベンゼンは、科学研究においていくつかの用途があります。

作用機序

1-アジド-2-(メトキシメチル)ベンゼンの作用機序は、主にアジド基の反応性に関係しています。アジド基は環状付加反応に関与し、安定なトリアゾール環を形成することができます。 還元反応では、アジド基はアミンに転換され、窒素ガス(N2)が生成されます . これらの反応は、アジド基の電子求引性によって促進され、置換反応における良好な脱離基となります .

類似化合物:

1-アジド-2-メチルベンゼン: 類似の構造ですが、メトキシメチル基がありません.

1-アジド-4-メトキシベンゼン: メトキシメチル基の代わりにメトキシ基を含んでいます。

1-アジド-2-(クロロメチル)ベンゼン: メトキシメチル基の代わりにクロロメチル基を含んでいます。

独自性: 1-アジド-2-(メトキシメチル)ベンゼンは、アジド基とメトキシメチル基の両方があるため、独特です。これにより、独自の反応性と、さまざまな化学変換の可能性が与えられます。 メトキシメチル基は、ベンジル位を保護する保護基として作用し、アジド基での選択的な反応を可能にします .

類似化合物との比較

1-Azido-2-methylbenzene: Similar structure but lacks the methoxymethyl group.

1-Azido-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group.

1-Azido-2-(chloromethyl)benzene: Contains a chloromethyl group instead of a methoxymethyl group.

Uniqueness: 1-Azido-2-(methoxymethyl)benzene is unique due to the presence of both the azido and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. The methoxymethyl group can act as a protecting group for the benzyl position, allowing for selective reactions at the azido group .

特性

分子式 |

C8H9N3O |

|---|---|

分子量 |

163.18 g/mol |

IUPAC名 |

1-azido-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H9N3O/c1-12-6-7-4-2-3-5-8(7)10-11-9/h2-5H,6H2,1H3 |

InChIキー |

YYDIYRVKWRUQAD-UHFFFAOYSA-N |

正規SMILES |

COCC1=CC=CC=C1N=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)

![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)

![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)

![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)